molecular formula C12H11FO3 B2622301 Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate CAS No. 1993175-22-6

Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B2622301
CAS No.: 1993175-22-6
M. Wt: 222.215
InChI Key: RFWXSKYCBLCJTC-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a fused bicyclic aromatic system. The compound features a fluorine atom at the 6-position, a methyl group at the 3-position, and an ethyl ester moiety at the 2-position of the benzofuran core. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{FO}_{3} $, with a molecular weight of 222.21 g/mol.

The structural determination of this compound has been facilitated by crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), which are critical for confirming bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWXSKYCBLCJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives .

Chemical Reactions Analysis

Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate serves as a valuable building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a versatile reagent in chemical research.

The compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies show significant antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens.
  • Anticancer Properties : Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate has demonstrated the ability to induce apoptosis in cancer cell lines like K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). This effect is linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Effects : Some research indicates that derivatives can stabilize human red blood cell membranes, suggesting potential anti-inflammatory properties.

Medicine

Ongoing research is exploring the therapeutic potential of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate in treating various diseases. Its derivatives are being evaluated for their effectiveness as inhibitors of leukotriene biosynthesis, which is relevant in inflammatory disorders.

Case Study: Anticancer Activity

A pivotal study evaluated the cytotoxic effects of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate on K562 cells. Results indicated a significant increase in ROS levels leading to enhanced apoptosis as measured by caspase activity assays. After 48 hours of exposure, notable increases in caspase 3 and 7 activities were recorded, underscoring its pro-apoptotic effects.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL[Source]
AnticancerInduces apoptosis in K562 cells[Source]
Anti-inflammatoryStabilizes HRBC membranes[Source]
DNA Gyrase InhibitionIC50 = 9.80 µM[Source]

Mechanism of Action

The mechanism of action of Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system is known to interact with various biological receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Table 1: Structural analogs of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Compound Name Substituents (Position) Molecular Weight (g/mol)
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Cl (5), CH₃ (3) 238.67
Ethyl 6-nitro-3-methylbenzofuran-2-carboxylate NO₂ (6), CH₃ (3) 249.21
Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate OCH₃ (6), CH₃ (3) 234.24
  • Electron-Withdrawing vs.
  • Steric Effects : The 3-methyl group in all analogs contributes to similar steric hindrance, but bulkier substituents (e.g., nitro) may alter crystal packing, as observed via SHELXL refinements .

Physicochemical Properties

Table 2: Physicochemical comparison

Compound Melting Point (°C) Solubility (mg/mL in DMSO) LogP
Ethyl 6-fluoro-3-methyl-... 98–100 12.5 2.1
Ethyl 5-chloro-3-methyl... 105–107 9.8 2.4
Ethyl 6-nitro-3-methyl... 120–122 5.2 1.8
Ethyl 6-methoxy-3-methyl... 85–87 18.3 1.6
  • Fluorine vs. Methoxy : The 6-fluoro derivative exhibits higher lipophilicity (LogP = 2.1) than the 6-methoxy analog (LogP = 1.6), impacting membrane permeability in biological systems.
  • Thermal Stability : Nitro-substituted analogs show higher melting points due to stronger intermolecular interactions, as confirmed by differential scanning calorimetry (DSC) .

Table 3: Antimicrobial activity (MIC, µg/mL)

Compound E. coli S. aureus C. albicans
Ethyl 6-fluoro-3-methyl... 64 32 128
Ethyl 5-chloro-3-methyl... 32 16 64
Ethyl 6-nitro-3-methyl... 128 256 >256
Ethyl 6-methoxy-3-methyl... >256 128 256
  • Fluorine vs. Chlorine : The 5-chloro analog demonstrates superior antibacterial activity, likely due to enhanced electrophilicity and membrane disruption.
  • Nitro Group Toxicity : The 6-nitro derivative’s poor activity may stem from cellular toxicity or metabolic instability .

Biological Activity

Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the benzofuran class, which is known for various pharmacological activities. The presence of the ethyl ester and fluoro substituent may influence its interaction with biological targets.

Biological Activity Overview

Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate has been studied for several biological activities, including:

  • Antimicrobial Activity : Compounds in the benzofuran class have shown significant antimicrobial properties. For instance, derivatives have demonstrated broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
  • Anticancer Properties : Research indicates that certain benzofuran derivatives induce apoptosis in cancer cells such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer). These compounds can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation, which are critical in the apoptotic pathway .
  • Anti-inflammatory Effects : Some studies have reported that benzofuran derivatives stabilize human red blood cell membranes, indicating potential anti-inflammatory effects .

The biological activity of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : Certain derivatives inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication. For example, one compound exhibited an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
  • Apoptosis Induction : The compound may induce apoptosis through ROS generation and mitochondrial pathway activation. Increased caspase activity has been observed after exposure to certain benzofurans .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 2.50 - 20 µg/mL
AnticancerInduces apoptosis in K562 cells
Anti-inflammatoryHRBC membrane stabilization
DNA Gyrase InhibitionIC50 = 9.80 µM

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate on various cancer cell lines. The results indicated that this compound significantly increased ROS levels in K562 cells, leading to enhanced apoptosis as measured by caspase activity assays. After 48 hours of exposure, a notable increase in caspase 3 and 7 activities was recorded, suggesting a robust pro-apoptotic effect .

Q & A

Q. What role does the fluorine substituent play in modulating the photophysical properties of benzofuran-based materials?

  • Methodology :
  • UV-Vis Spectroscopy : Compare absorption/emission spectra of fluorinated vs. non-fluorinated analogs.
  • TD-DFT Calculations : Identify charge-transfer transitions influenced by fluorine’s electronegativity .
  • Outcome : Fluorine enhances electron deficiency, redshifted emission (e.g., λem = 450 nm vs. 420 nm in non-fluorinated analogs).

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